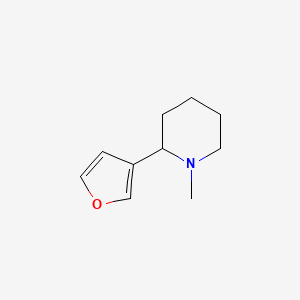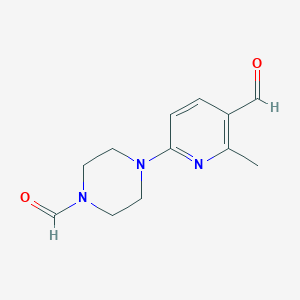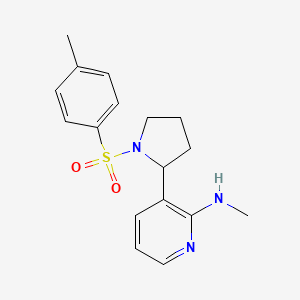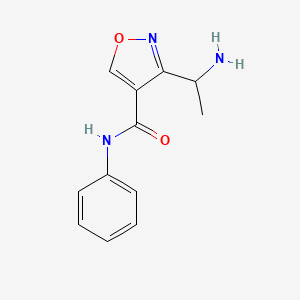
2-(Furan-3-yl)-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-3-il)-1-metilpiperidina: es un compuesto orgánico que presenta un anillo de piperidina sustituido con un anillo de furano en la posición 3 y un grupo metilo en la posición 1.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Furan-3-il)-1-metilpiperidina se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de bromuro de 3-furilmagnésico con 1-metilpiperidina en condiciones anhidras. La reacción generalmente se lleva a cabo en una atmósfera inerte, como nitrógeno o argón, para evitar que la humedad interfiera con el reactivo de Grignard.
Otro enfoque implica el uso de una reacción de acoplamiento cruzado catalizada por paladio entre 3-bromofurano y 1-metilpiperidina. Este método requiere la presencia de una base, como carbonato de potasio, y un catalizador de paladio, como acetato de paladio, en un solvente adecuado como tetrahidrofurano.
Métodos de Producción Industrial
La producción industrial de 2-(Furan-3-il)-1-metilpiperidina puede implicar la aplicación a gran escala de las rutas sintéticas mencionadas anteriormente. La elección del método depende de factores como el costo, la disponibilidad de materiales de partida y la pureza deseada del producto final. La optimización de las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, es crucial para una producción a gran escala eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Furan-3-il)-1-metilpiperidina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar derivados del ácido furan-3-carboxílico.
Reducción: El compuesto se puede reducir para formar derivados de tetrahidrofurano.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de furano, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los reactivos electrófilos como el bromo o los agentes clorantes se pueden utilizar para reacciones de sustitución.
Productos Principales
Oxidación: Derivados del ácido furan-3-carboxílico.
Reducción: Derivados de tetrahidrofurano.
Sustitución: Varios derivados de furano sustituidos, dependiendo del reactivo electrófilo utilizado.
Aplicaciones Científicas De Investigación
2-(Furan-3-il)-1-metilpiperidina tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como farmacóforo en el diseño y desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(Furan-3-il)-1-metilpiperidina depende de su aplicación específica. En química medicinal, puede interactuar con varios objetivos moleculares, como enzimas o receptores, para ejercer sus efectos. El anillo de furano puede participar en enlaces de hidrógeno e interacciones π-π, lo que puede influir en la afinidad de unión y la selectividad del compuesto para su objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(Furan-2-il)-1-metilpiperidina
- 2-(Furan-3-il)-1-etilpiperidina
- 2-(Furan-3-il)-1-fenilpiperidina
Singularidad
2-(Furan-3-il)-1-metilpiperidina es único debido al posicionamiento específico del anillo de furano y el grupo metilo en el anillo de piperidina. Esta disposición estructural puede influir en su reactividad química y actividad biológica, lo que lo hace diferente de otros compuestos similares.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-(furan-3-yl)-1-methylpiperidine |
InChI |
InChI=1S/C10H15NO/c1-11-6-3-2-4-10(11)9-5-7-12-8-9/h5,7-8,10H,2-4,6H2,1H3 |
Clave InChI |
KADSEXWRKRGPKC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B11804021.png)



![(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate](/img/structure/B11804044.png)



